molecular formula C13H15N3O3S B10865855 3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid

3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid

Cat. No.: B10865855
M. Wt: 293.34 g/mol
InChI Key: LHBAFLNBWWBKSE-UHFFFAOYSA-N
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Description

3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid is a complex organic compound with a unique structure that includes a benzothieno-pyrimidine core. This compound is of significant interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studies to understand its interaction with biological systems.

    Medicine: It has potential therapeutic applications due to its biological activity.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events that result in the compound’s observed effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid is unique due to its benzothieno-pyrimidine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H15N3O3S

Molecular Weight

293.34 g/mol

IUPAC Name

3-(3-amino-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanoic acid

InChI

InChI=1S/C13H15N3O3S/c14-16-9(5-6-10(17)18)15-12-11(13(16)19)7-3-1-2-4-8(7)20-12/h1-6,14H2,(H,17,18)

InChI Key

LHBAFLNBWWBKSE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)N)CCC(=O)O

Origin of Product

United States

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